1-Propene, 3-(1-methoxyethoxy)- 1-Propene, 3-(1-methoxyethoxy)-
Brand Name: Vulcanchem
CAS No.: 60812-41-1
VCID: VC7985160
InChI: InChI=1S/C6H12O2/c1-4-5-8-6(2)7-3/h4,6H,1,5H2,2-3H3
SMILES: CC(OC)OCC=C
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

1-Propene, 3-(1-methoxyethoxy)-

CAS No.: 60812-41-1

Cat. No.: VC7985160

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

1-Propene, 3-(1-methoxyethoxy)- - 60812-41-1

Specification

CAS No. 60812-41-1
Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name 3-(1-methoxyethoxy)prop-1-ene
Standard InChI InChI=1S/C6H12O2/c1-4-5-8-6(2)7-3/h4,6H,1,5H2,2-3H3
Standard InChI Key AAYPCZZQEAJUGH-UHFFFAOYSA-N
SMILES CC(OC)OCC=C
Canonical SMILES CC(OC)OCC=C

Introduction

Chemical Identity and Structural Features

The IUPAC name 1-propene, 3-(1-methoxyethoxy)- denotes a propene molecule (CH₂=CH-CH₂-) with a methoxyethoxy group (-O-CH₂-O-CH₃) attached to the terminal carbon. The molecular formula is C₆H₁₂O₂, with a molar mass of 116.16 g/mol . The compound’s structure combines a vinyl group with an ether functionality, enabling participation in both electrophilic addition and nucleophilic substitution reactions.

Comparative analysis with the isomer 3-(2-methoxyethoxy)-1-propene (CAS 18854-48-3) reveals distinct stereoelectronic properties due to the methoxy group’s position on the ethoxy chain . For instance, the 1-methoxyethoxy substituent may influence solubility and boiling point relative to its 2-methoxyethoxy counterpart.

Physicochemical Properties

Physical Properties

1-Propene, 3-(1-methoxyethoxy)-, is a colorless liquid at standard temperature and pressure. Key physical parameters include:

PropertyValueSource
Density (20°C)0.887–0.996 g/cm³
Boiling Point129.5–138°C
SolubilityMiscible with organic solvents (e.g., alcohols, ethers)

The density range reflects variations in purity and measurement conditions, while the boiling point aligns with similar ethers of comparable molecular weight . The compound’s solubility profile suggests compatibility with hydrophobic reaction environments, a trait exploited in polymer synthesis.

Chemical Reactivity

The vinyl group undergoes typical alkene reactions, such as hydrogenation and hydrohalogenation, while the ether linkage is susceptible to acid-catalyzed cleavage. For example, exposure to HBr may yield 3-bromo-1-propene and methoxyethanol . The compound’s stability under basic conditions makes it suitable for use in Grignard or alkylation reactions.

Synthesis Methodologies

Industrial-Scale Preparation

The synthesis of 1-propene, 3-(1-methoxyethoxy)-, involves etherification strategies analogous to those described in patent CN101045676A . A phase-transfer catalyzed reaction between sodium methoxide and a halogenated precursor (e.g., 1,3-bromochloropropane) in an inert solvent (benzene, cyclohexane) achieves high yields (>90%):

Cl-CH2CHBr-CH2+NaOCH3TBABCH2=CH-CH2OCH2OCH3+NaBr\text{Cl-CH}_2\text{CHBr-CH}_2 + \text{NaOCH}_3 \xrightarrow{\text{TBAB}} \text{CH}_2=\text{CH-CH}_2\text{OCH}_2\text{OCH}_3 + \text{NaBr}

Key parameters include:

  • Molar ratio: 1:0.9–1.2 (halide to sodium methoxide)

  • Catalysts: Benzyltrimethylammonium chloride (BTMAC) or tetrabutylammonium bromide (TBAB)

  • Temperature: 50–80°C

This method avoids costly starting materials like 1,3-propylene glycol, leveraging domestically available 1,3-bromochloropropane instead .

Laboratory-Scale Synthesis

Small-scale preparations often employ nucleophilic substitution under anhydrous conditions. For example, reacting 3-chloro-1-propene with methoxyethanol in the presence of K₂CO₃ yields the target compound . Solvent choice (e.g., tetrahydrofuran) and rigorous exclusion of moisture are critical to minimizing side reactions.

Industrial Applications

Polymer Additives

The compound’s dual functionality facilitates its use as a crosslinking agent in polyurethane and epoxy resins. Its incorporation enhances thermal stability and mechanical strength in automotive coatings .

Pharmaceutical Intermediates

In drug synthesis, the vinyl group enables conjugation with bioactive molecules via Michael addition or click chemistry. For instance, derivatives of 1-propene, 3-(1-methoxyethoxy)-, have been explored as prodrugs for antiviral agents .

Specialty Chemicals

The compound serves as a precursor to surfactants and lubricants, where its ether linkage improves solubility in nonpolar matrices. Recent patents highlight its role in ionic liquid formulations for battery electrolytes .

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